
Manganese lactate trihydrate
Overview
Description
Manganese lactate trihydrate is an organic chemical compound, a salt of manganese and lactic acid with the formula Mn(C₃H₅O₃)₂·3H₂O. It forms light pink crystals and is highly soluble in water . This compound is commonly used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese lactate trihydrate can be synthesized by dissolving manganese carbonate in a lactic acid solution. The reaction proceeds as follows: [ \text{MnCO}_3 + 2\text{C}_3\text{H}_6\text{O}_3 \rightarrow \text{Mn(C}_3\text{H}_5\text{O}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction results in the formation of manganese lactate, which can then be crystallized to obtain the trihydrate form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting manganese oxide or manganese dioxide with lactic acid at elevated temperatures (50-70°C). The resulting solution is then cooled to precipitate the trihydrate crystals .
Chemical Reactions Analysis
Types of Reactions: Manganese lactate trihydrate undergoes various chemical reactions, including:
Oxidation: Manganese in the +2 oxidation state can be oxidized to higher oxidation states.
Reduction: It can be reduced back to the +2 state from higher oxidation states.
Substitution: The lactate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various carboxylic acids, aminoalcohols.
Major Products:
Oxidation Products: Manganese oxides (MnO₂, Mn₂O₃).
Reduction Products: Manganese metal or lower oxidation state manganese compounds.
Substitution Products: Manganese complexes with different ligands.
Scientific Research Applications
Manganese lactate trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which manganese lactate trihydrate exerts its effects involves its role as a source of manganese ions (Mn²⁺). These ions participate in various biochemical pathways, including:
Enzyme Activation: Manganese ions act as cofactors for several enzymes, enhancing their catalytic activity.
Oxidative Stress Regulation: Manganese ions are involved in the detoxification of reactive oxygen species, protecting cells from oxidative damage.
Comparison with Similar Compounds
Manganese Gluconate: Another manganese salt with similar solubility and applications.
Manganese Acetate: Used in similar industrial and research applications but differs in its ligand structure.
Manganese Citrate: Similar in its use as a nutritional supplement but has different chemical properties.
Uniqueness: Manganese lactate trihydrate is unique due to its specific ligand structure, which provides distinct solubility and reactivity properties compared to other manganese salts. Its trihydrate form also offers unique crystalline properties that are beneficial in various applications .
Properties
IUPAC Name |
2-hydroxypropanoate;manganese(2+);trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Mn.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZZHPBGFRWNY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16MnO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983587 | |
| Record name | Manganese(2+) 2-hydroxypropanoate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6505-50-6 | |
| Record name | Manganese lactate trihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006505506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) 2-hydroxypropanoate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANGANESE LACTATE TRIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48IOK5178N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


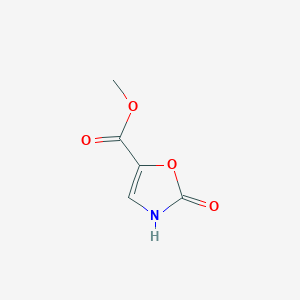
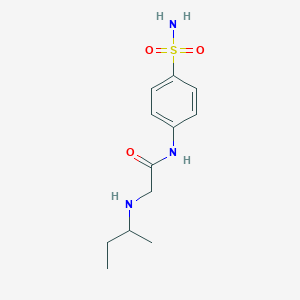
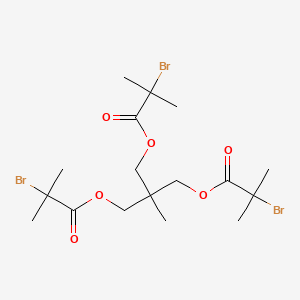
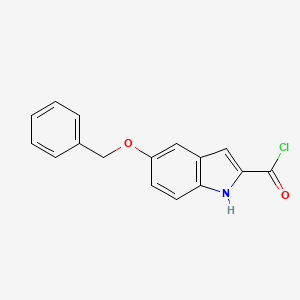
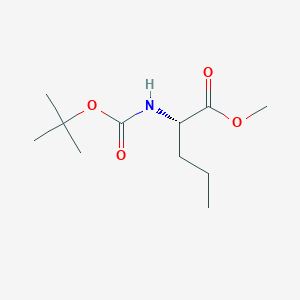
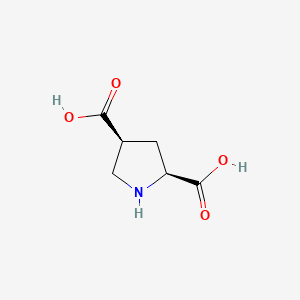
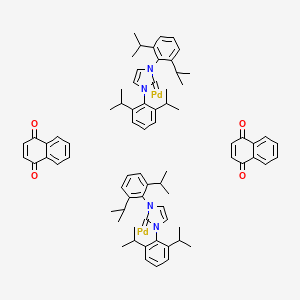
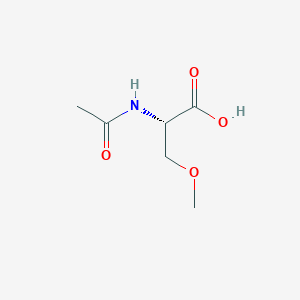
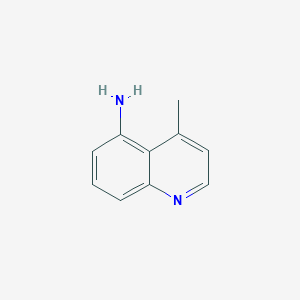
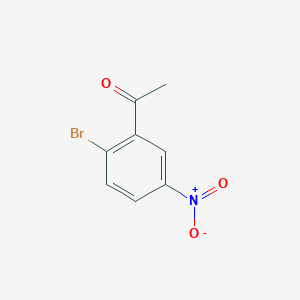
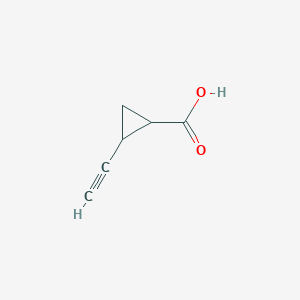
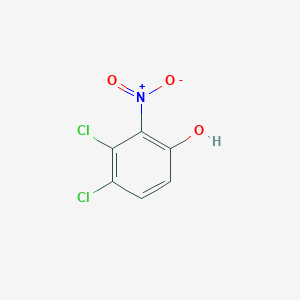
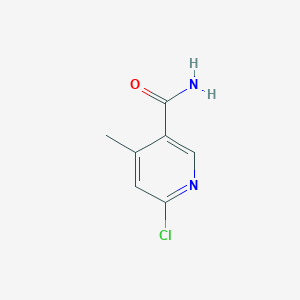
![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)
